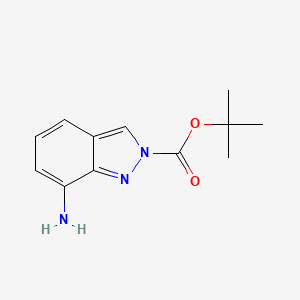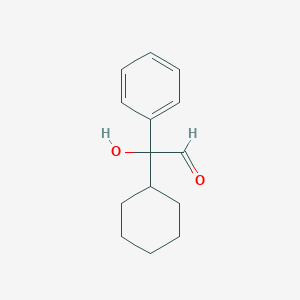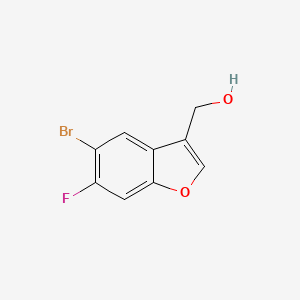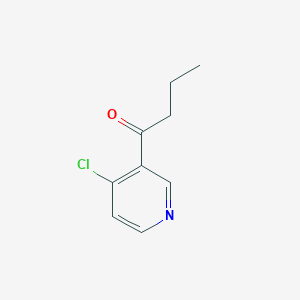
1-Butanone, 1-(4-chloro-3-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanone, 1-(4-chloro-3-pyridinyl)-, also known as 4-chloro-1-(3-pyridinyl)butan-1-one, is a chemical compound with the molecular formula C9H10ClNO and a molecular weight of 183.64 g/mol . It is a colorless liquid with a slightly sweet odor and is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Butanone, 1-(4-chloro-3-pyridinyl)- can be synthesized through several synthetic routes. One common method involves the reaction of 4-chloro-3-pyridinecarboxaldehyde with butanone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions and requires a solvent like ethanol or methanol .
Industrial Production Methods
In industrial settings, the production of 1-Butanone, 1-(4-chloro-3-pyridinyl)- often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
1-Butanone, 1-(4-chloro-3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Butanone, 1-(4-chloro-3-pyridinyl)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Butanone, 1-(4-chloro-3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
1-Butanone, 1-(4-chloro-3-pyridinyl)- can be compared with other similar compounds, such as:
1-Butanone, 1-(3-pyridinyl)-: Lacks the chloro group, resulting in different reactivity and applications.
1-Butanone, 1-(4-bromo-3-pyridinyl)-: Contains a bromo group instead of a chloro group, leading to variations in chemical behavior and uses.
1-Butanone, 1-(4-fluoro-3-pyridinyl)-:
The uniqueness of 1-Butanone, 1-(4-chloro-3-pyridinyl)- lies in its specific chemical structure, which imparts distinct reactivity and makes it suitable for various specialized applications .
Propiedades
Fórmula molecular |
C9H10ClNO |
|---|---|
Peso molecular |
183.63 g/mol |
Nombre IUPAC |
1-(4-chloropyridin-3-yl)butan-1-one |
InChI |
InChI=1S/C9H10ClNO/c1-2-3-9(12)7-6-11-5-4-8(7)10/h4-6H,2-3H2,1H3 |
Clave InChI |
MGZVJQUWBNBMGM-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C1=C(C=CN=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-[4-bromo-2-(trifluoromethyl)phenyl]azetidine-1-carboxylate](/img/structure/B13034830.png)
![2-Chloro-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13034836.png)
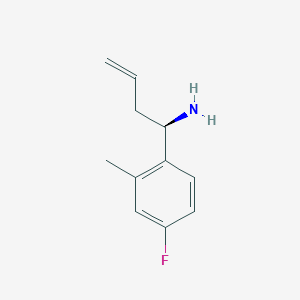

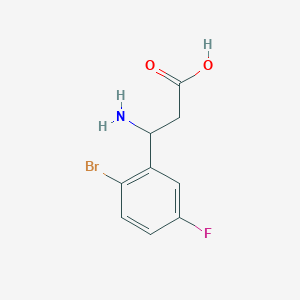
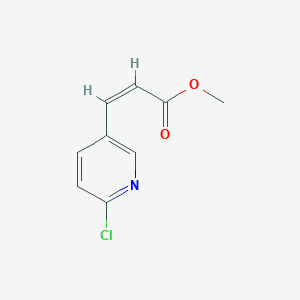
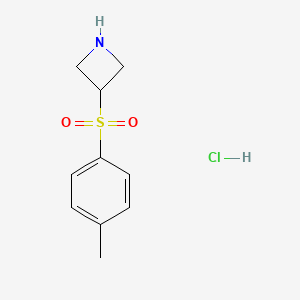
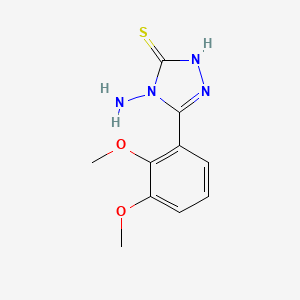
![3-Methylthieno[3,2-c]pyridine-4-carboxylicacid](/img/structure/B13034864.png)
![Methyl 6-iodopyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13034870.png)
